![molecular formula C9H8N2O6 B14852232 [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)
[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxycarbonyl group, a nitro group, and an acetic acid moiety attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloropyridine to introduce the nitro group at the 4-position. This is followed by the introduction of the methoxycarbonyl group through esterification. Finally, the acetic acid moiety is introduced via a substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced to form corresponding amines, which can further participate in various organic transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties. Its functional groups allow for the creation of materials with tailored characteristics.
Wirkmechanismus
The mechanism of action of [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid depends on its specific application. In chemical reactions, its functional groups participate in various transformations, such as nucleophilic substitution or reduction. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
- [6-(Methoxycarbonyl)-4-nitropyridin-3-YL]acetic acid
- [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]propionic acid
- [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]butyric acid
Uniqueness: [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxycarbonyl, nitro, and acetic acid moieties allow for diverse chemical transformations and make it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H8N2O6 |
|---|---|
Molekulargewicht |
240.17 g/mol |
IUPAC-Name |
2-(6-methoxycarbonyl-4-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O6/c1-17-9(14)7-4-6(11(15)16)2-5(10-7)3-8(12)13/h2,4H,3H2,1H3,(H,12,13) |
InChI-Schlüssel |
NUOJKMNGORUBHX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=N1)CC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14852181.png)
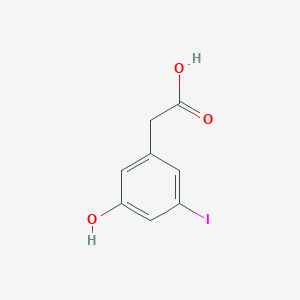
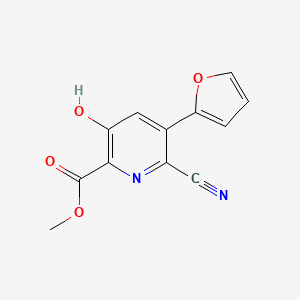
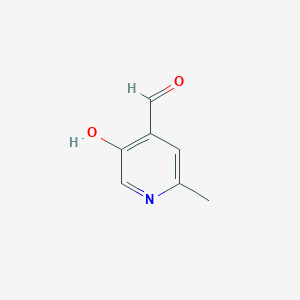
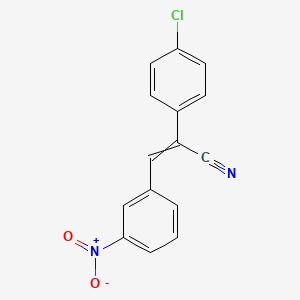


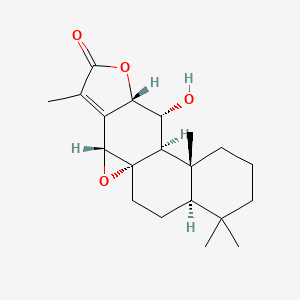


![(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14852244.png)
